molecular formula C27H20N4O3 B11638067 8,9-Bis(4-methoxyphenyl)-2-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-Bis(4-methoxyphenyl)-2-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11638067
M. Wt: 448.5 g/mol
InChI Key: SIZIEFLUDJSKLR-UHFFFAOYSA-N
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Description

4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a unique combination of furo, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Furo Ring: The furo ring is typically synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong acids or bases as catalysts.

    Introduction of the Triazolo and Pyrimidine Rings: The triazolo and pyrimidine rings are introduced through a series of condensation reactions. These reactions may involve the use of hydrazine derivatives and other nitrogen-containing compounds.

    Final Assembly: The final step involves the coupling of the furo, triazolo, and pyrimidine rings with the methoxyphenyl and phenyl groups. This step often requires the use of palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. The major products of these reactions are often oxidized derivatives of the original compound.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution. Common reagents for these reactions include halogens and nitrating agents.

Scientific Research Applications

4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, ultimately resulting in the compound’s observed biological activities .

Comparison with Similar Compounds

4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER can be compared with other similar compounds, such as:

The uniqueness of 4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H20N4O3

Molecular Weight

448.5 g/mol

IUPAC Name

11,12-bis(4-methoxyphenyl)-4-phenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C27H20N4O3/c1-32-20-12-8-17(9-13-20)22-23-26-29-25(19-6-4-3-5-7-19)30-31(26)16-28-27(23)34-24(22)18-10-14-21(33-2)15-11-18/h3-16H,1-2H3

InChI Key

SIZIEFLUDJSKLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5)C6=CC=C(C=C6)OC

Origin of Product

United States

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